molecular formula C14H10ClFN2O3 B14373885 [3-Chloro-2-(methylamino)-5-nitrophenyl](2-fluorophenyl)methanone CAS No. 90019-24-2

[3-Chloro-2-(methylamino)-5-nitrophenyl](2-fluorophenyl)methanone

Cat. No.: B14373885
CAS No.: 90019-24-2
M. Wt: 308.69 g/mol
InChI Key: JGFIDOYJNRKVPA-UHFFFAOYSA-N
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Description

3-Chloro-2-(methylamino)-5-nitrophenylmethanone is an organic compound with a complex structure that includes a chloro, methylamino, nitro, and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(methylamino)-5-nitrophenylmethanone typically involves multiple steps, including nitration, halogenation, and coupling reactions. One common method involves the nitration of a precursor compound, followed by halogenation to introduce the chloro group. The methylamino group is then introduced through a substitution reaction, and finally, the fluorophenyl group is added via a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(methylamino)-5-nitrophenylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-2-(methylamino)-5-nitrophenylmethanone is used as an intermediate in the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can also be used as a probe to investigate enzyme-substrate interactions.

Properties

CAS No.

90019-24-2

Molecular Formula

C14H10ClFN2O3

Molecular Weight

308.69 g/mol

IUPAC Name

[3-chloro-2-(methylamino)-5-nitrophenyl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C14H10ClFN2O3/c1-17-13-10(6-8(18(20)21)7-11(13)15)14(19)9-4-2-3-5-12(9)16/h2-7,17H,1H3

InChI Key

JGFIDOYJNRKVPA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])C(=O)C2=CC=CC=C2F

Origin of Product

United States

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